molecular formula C22H20N2O3 B3844760 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No.: B3844760
M. Wt: 360.4 g/mol
InChI Key: OZXCTMGBAHJWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound that features a quinoline moiety linked to a piperidine ring via a carbonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylquinoline-4-carboxylic acid with piperidine-4-carboxylic acid under specific conditions. The reaction often requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbonyl linkage .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(2-Phenylquinolin-4-yl)carbonyl]piperidine-4-carboxylic acid is unique due to its combined quinoline and piperidine structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-(2-phenylquinoline-4-carbonyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-21(24-12-10-16(11-13-24)22(26)27)18-14-20(15-6-2-1-3-7-15)23-19-9-5-4-8-17(18)19/h1-9,14,16H,10-13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXCTMGBAHJWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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